Creatine-(methyl-d3) monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

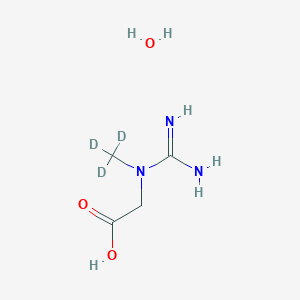

2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYXFHCRXAUIL-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(=O)O)C(=N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584150 | |

| Record name | N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-86-4 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-(methyl-d3)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284664-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284664-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Creatine-(methyl-d3) Monohydrate: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine-(methyl-d3) monohydrate, an isotopically labeled form of creatine, has emerged as a important tool in biomedical research. Its primary application lies in its use as a stable isotope tracer for the accurate determination of total body creatine pool size and, by extension, the estimation of skeletal muscle mass. This technique, known as the D3-creatine dilution method, offers a minimally invasive and practical alternative to traditional methods like magnetic resonance imaging (MRI) and dual-energy X-ray absorptiometry (DXA).[1][2][3][4][5][6] This guide provides an in-depth overview of the research applications of this compound, with a focus on experimental protocols and data interpretation.

Core Applications in Research

The unique properties of this compound make it suitable for a range of research applications, primarily centered around its use as a metabolic tracer and an internal standard.

Estimation of Skeletal Muscle Mass

The cornerstone of this compound's utility in research is the D3-creatine dilution method.[1][7][8][9] This method is founded on the principle that approximately 98% of the body's creatine is located in skeletal muscle.[4][10] By introducing a known amount of deuterated creatine and measuring its dilution in the body's creatine pool, researchers can accurately calculate the total creatine pool size, which strongly correlates with skeletal muscle mass.[1][8]

The process involves administering a single oral dose of this compound to a subject.[1][6] The deuterated creatine is absorbed and distributed throughout the body, mixing with the endogenous creatine pool.[10] Over time, creatine is irreversibly converted to creatinine at a relatively constant rate and excreted in the urine.[10] By measuring the enrichment of D3-creatinine in a urine sample, the total creatine pool size and subsequently muscle mass can be calculated.[1][8] This method has been validated in both preclinical models and human subjects.[1][8]

Pharmacokinetic and Metabolic Studies

This compound serves as an excellent tracer for studying the absorption, distribution, metabolism, and excretion (ADME) of creatine.[10] Following oral administration, the deuterated form can be tracked in plasma and urine to determine key pharmacokinetic parameters such as absorption rate, peak plasma concentration, and half-life.[1] These studies have shown that D3-creatine is rapidly absorbed, with detectable plasma levels as early as 15 minutes post-dose and peak concentrations reached within 2.5 to 3 hours.[1]

Internal Standard for Mass Spectrometry

In analytical chemistry, particularly in quantitative mass spectrometry, this compound is utilized as an internal standard.[10] Due to its structural similarity to endogenous creatine and a known mass shift of +3 Da from the deuterium labeling, it allows for precise and accurate quantification of unlabeled creatine in biological samples.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from research studies utilizing this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 284664-86-4 | [11] |

| Molecular Formula | C4D3H6N3O2·H2O | [11] |

| Molecular Weight | 152.17 g/mol | [11] |

| Isotopic Purity | ≥98 atom % D |

Table 2: Pharmacokinetic Parameters of D3-Creatine in Humans (30 mg Oral Dose)

| Parameter | Value (Mean ± SD) | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2.5 - 3.0 hours | [1] |

| Time to Isotopic Steady-State (Urine) | 30.7 ± 11.2 hours | [1][6] |

| Plasma Clearance | ~80% within 24 hours | [1] |

| Urinary Spillage (Median) | 3.5% (males), 25.6% (females) | [12] |

Table 3: Recommended Tracer Doses for Muscle Mass Estimation

| Subject | Recommended Oral Dose | Reference |

| Rats | <1 mg/rat | [8] |

| Healthy Adult Humans | 30 mg | [1][6] |

| Older Adults | 30 mg | [3] |

| Patients with Hip Fracture | 30 mg | [2] |

Experimental Protocols

D3-Creatine Dilution Method for Skeletal Muscle Mass Estimation in Humans

This protocol is a generalized representation based on published studies.[1][3][6]

1. Subject Preparation:

-

Subjects should fast overnight prior to the administration of the D3-creatine dose.[3]

2. D3-Creatine Administration:

3. Sample Collection:

-

Plasma: Serial blood samples can be collected to determine the pharmacokinetics of D3-creatine. A typical schedule includes samples at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1]

-

Urine: All urine is collected for 5 consecutive days following the tracer dose.[1][6] Spot urine samples can also be utilized, particularly fasting morning voids on subsequent days.[3]

4. Sample Analysis:

-

Concentrations of deuterated and unlabeled creatine and creatinine in plasma and urine are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13]

5. Data Analysis:

-

The enrichment of D3-creatinine in the urine is used to calculate the total body creatine pool size.

-

Skeletal muscle mass is then estimated from the creatine pool size, assuming a concentration of 4.3 g of creatine per kg of skeletal muscle.[14]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound.

Caption: Workflow for muscle mass estimation using D3-creatine.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields, including physiology, metabolism, and clinical research. The D3-creatine dilution method provides a reliable and minimally invasive means of assessing skeletal muscle mass, which is crucial for studying conditions such as sarcopenia, cachexia, and muscular dystrophies.[8] Its application as a pharmacokinetic tracer and an internal standard further enhances its value in drug development and metabolic research. This guide provides a foundational understanding of its applications and methodologies to aid in the design and execution of future research endeavors.

References

- 1. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Creatine ( methyl-d3) dilution in urine for estimation of total body skeletal muscle mass: accuracy and variability vs. MRI and DXA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total-body creatine pool size and skeletal muscle mass determination by creatine-(methyl-D3) dilution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 284664-86-4 | Benchchem [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. Creatine (methyl-d3) dilution in urine for estimation of total body skeletal muscle mass: accuracy and variability vs. MRI and DXA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Skeletal muscle mass can be estimated by creatine (methyl-d3) dilution and is correlated with fat-free mass in active young males - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of d3-Creatine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of d-Creatine Monohydrate, a crucial isotopically labeled standard used in metabolic research, clinical diagnostics, and pharmacokinetic studies. The primary application of d3-creatine is as an internal standard for mass spectrometry-based quantification of creatine and its metabolite, creatinine. It is also a key tracer in isotope dilution methods to determine total body creatine pool size and estimate skeletal muscle mass.[1][2][3] This document outlines the detailed chemical synthesis, including experimental protocols and data, and provides visual workflows for clarity.

Overview of the Synthetic Strategy

The synthesis of d3-creatine monohydrate is achieved through a two-stage process. The first stage involves the synthesis of the isotopically labeled precursor, N-(trideuteromethyl)glycine (d3-sarcosine). The second stage is the guanylation of d3-sarcosine to yield the final product, d3-creatine, which is then crystallized as the monohydrate.

The most common and industrially scalable method for creatine synthesis involves the reaction of a sarcosine salt with cyanamide in an aqueous solution.[4][5][6] This guide adapts that established process, incorporating the deuterated precursor.

Logical Workflow: Overall Synthesis

The diagram below illustrates the high-level workflow from the labeled starting material to the final purified product.

Caption: High-level workflow for d3-creatine monohydrate synthesis.

Experimental Protocols

Stage 1: Synthesis of d3-Sarcosine (N-(trideuteromethyl)glycine)

This protocol describes the N-alkylation of glycine using d3-methyl iodide to introduce the isotopic label.

Methodology:

-

Dissolve glycine (1.0 eq) in a suitable aqueous alkaline solution (e.g., 2M Sodium Hydroxide) to form sodium glycinate in situ. The solution should be cooled in an ice bath to manage the exothermic reaction.

-

While vigorously stirring, slowly add d3-methyl iodide (CD₃I, >99 atom % D) (1.1 eq) to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or ¹H NMR) to confirm the disappearance of the starting material.

-

After completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of ~6.

-

The crude d3-sarcosine solution can be purified by crystallization. Reduce the volume of the solvent under vacuum and allow the product to crystallize upon cooling.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure d3-sarcosine.

Stage 2: Synthesis of d3-Creatine Monohydrate

This protocol is adapted from established industrial methods for creatine synthesis, substituting d3-sarcosine as the key reactant.[5][6][7]

Methodology:

-

Prepare an aqueous solution of sodium d3-sarcosinate. This is achieved by dissolving the d3-sarcosine synthesized in Stage 1 in water and adding sodium hydroxide (1.0 eq) to achieve a final concentration of approximately 35-45% (w/w).

-

Adjust the pH of the sodium d3-sarcosinate solution to between 9.0 and 10.0 using hydrochloric acid.[6][7]

-

Heat the solution to a reaction temperature between 70°C and 90°C.[5]

-

In a separate vessel, prepare an aqueous solution of cyanamide (e.g., 50% w/w).

-

Slowly add the cyanamide solution to the heated sodium d3-sarcosinate solution over a period of 60-90 minutes. A molar ratio of approximately 1:1 (cyanamide to d3-sarcosinate) is recommended.[6]

-

Throughout the addition, monitor the pH of the reaction mixture and maintain it within the 9.0-10.0 range by adding small amounts of acid as needed.[5]

-

After the addition is complete, maintain the reaction at temperature with stirring for an additional 2-3 hours to ensure completion.

-

Initiate crystallization by slowly cooling the reaction mixture to 0-5°C. The d3-creatine monohydrate will precipitate out of the solution.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the collected crystals with cold deionized water, followed by a wash with cold ethanol to facilitate drying.

-

Dry the final product under vacuum at a temperature not exceeding 40°C to yield pure d3-creatine monohydrate. The expected water content should be approximately 12.1%.[7]

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of d3-creatine monohydrate.

Table 1: Reaction Conditions and Expected Outcomes

| Parameter | Stage 1: d3-Sarcosine Synthesis | Stage 2: d3-Creatine Synthesis | Source |

|---|---|---|---|

| Key Reactants | Glycine, d3-Methyl Iodide | d3-Sarcosine, Cyanamide | [8] |

| Solvent | Aqueous NaOH | Water | [6] |

| Temperature | 0°C to Room Temp | 70 - 90°C | [5] |

| pH | > 12 (initially) | 9.0 - 10.0 | [6][7] |

| Reaction Time | 12 - 18 hours | 3 - 5 hours | - |

| Expected Yield | 70 - 85% | 75 - 90% |[6] |

Table 2: Product Specifications

| Specification | Target Value | Analytical Method |

|---|---|---|

| Chemical Purity | > 99.0% | HPLC |

| Isotopic Purity (D atom %) | > 98% | Mass Spectrometry (MS), NMR |

| Water Content (Monohydrate) | ~12.1% | Karl Fischer Titration, TGA |

| Identification | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |

Purification and Analysis Workflow

Post-synthesis, the crude product must be purified and rigorously analyzed to confirm its identity, purity, and isotopic enrichment.

Caption: Workflow for the purification and quality control of d3-creatine monohydrate.

References

- 1. The D3 ‐creatine dilution method non‐invasively measures muscle mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pureprescriptions.com [pureprescriptions.com]

- 5. Preparation of creatine monohydrate - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP0754679B1 - Process for the preparation of creatin or creatine-monohydrate - Google Patents [patents.google.com]

- 7. CZ188596A3 - Process for preparing creatine and creatine monohydrate - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

Chemical properties of Creatine-(methyl-d3) monohydrate

An In-depth Technical Guide to the Chemical Properties of Creatine-(methyl-d3) monohydrate

Introduction

This compound is a deuterated isotopologue of creatine monohydrate, a naturally occurring compound pivotal for cellular energy metabolism.[1] The specific labeling of the methyl group with three deuterium atoms makes it an invaluable tool in metabolic research, particularly for isotope dilution studies.[2] Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be processed by biological systems in the same manner, yet its increased mass is readily distinguishable by mass spectrometry.[2] This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and its role in elucidating biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 284664-86-4 | [2][3][4][5][6][7] |

| Alternate CAS (Anhydrous) | 143827-19-4 | [4][7][8] |

| Molecular Formula | C₄D₃H₆N₃O₂·H₂O | [3] |

| Molecular Weight | 152.17 g/mol | [2][3] |

| Purity (Assay) | ≥99% | [3] |

| Isotopic Purity | ≥98 atom % D | |

| Melting Point | 292 °C (decomposes) | [9][10] |

| Form | Solid | |

| Solubility | Soluble in water, with solubility increasing with temperature. For unlabeled creatine monohydrate: 14 g/L at 20°C and 34 g/L at 50°C. | [1][11] |

| Stability | Highly stable in solid powder form. In solution, it can undergo intramolecular cyclization to form creatinine. This degradation is pH-dependent. | [1] |

| InChI Key | MEJYXFHCRXAUIL-NIIDSAIPSA-N | [2] |

| SMILES | [H]O[H].[2H]C([2H])([2H])N(CC(O)=O)C(N)=N |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound in research.

Synthesis via Hydrogen/Deuterium Exchange (HDX)

A common method for preparing deuterated analogs of compounds like creatine is through hydrogen/deuterium exchange (HDX) under basic conditions.[12] This protocol is based on the principle of exchanging protons on a molecule for deuterons from a deuterium source like heavy water (D₂O).

Methodology:

-

Dissolution: Dissolve the unlabeled creatine in D₂O.[12]

-

Initiation: Initiate the exchange reaction by adding a base, such as triethylamine (TEA), to raise the pD (the equivalent of pH in D₂O) to a basic level (e.g., pD = 12.3).[12]

-

Incubation: The mixture is incubated at room temperature to allow for the exchange of the hydrogens on the methyl group with deuterium from the solvent.[12]

-

Lyophilization: After the desired incubation period, the sample is lyophilized (freeze-dried) to remove the D₂O and the base.[12]

-

Reconstitution: The resulting deuterated creatine is redissolved in a suitable solvent for analysis or further use.[12]

-

Analysis: The degree of deuteration is confirmed using mass spectrometry and NMR spectroscopy to ensure the desired isotopic enrichment has been achieved.[2]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is frequently used as an internal standard for the accurate quantification of endogenous creatine in biological samples.[13][14]

Methodology:

-

Sample Preparation:

-

Aliquots of the biological sample (e.g., urine, plasma) are taken.[14]

-

A known concentration of the internal standard, this compound, is added to each sample and to the calibration standards.[14]

-

Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.[14]

-

The supernatant is diluted for analysis.[14]

-

-

Chromatography: The prepared sample is injected into a liquid chromatography system. A suitable column (e.g., C18 or HILIC) is used to separate creatine from other components in the sample.[15]

-

Mass Spectrometry:

-

Quantification: The concentration of creatine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[15]

D3-Creatine Dilution Method for Skeletal Muscle Mass Estimation

This non-invasive method uses the principle of isotope dilution to determine the total body creatine pool size, which is highly correlated with skeletal muscle mass.[2][14]

Methodology:

-

Baseline Sample Collection: A baseline urine sample is collected before the administration of the tracer.[14]

-

Oral Administration: A precisely weighed single oral dose of this compound (e.g., 60 mg) is ingested by the subject.[14]

-

Urine Collection: Urine samples are collected over a period of several days (e.g., 4 days) following the dose. This can involve collecting fasting morning urine samples or complete 24-hour urine collections.[14]

-

Sample Analysis: The urine samples are analyzed by LC-MS/MS to measure the isotopic enrichment of D3-creatinine, the metabolic product of D3-creatine.[14]

-

Calculation: After a steady state of D3-creatinine enrichment is reached in the urine (typically within 24-48 hours), the total creatine pool size can be calculated.[2] This value is then used to estimate the total skeletal muscle mass.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involving creatine provides a clearer understanding of its function and application.

Caption: Overview of Creatine Metabolism.

Caption: D3-Creatine Dilution Method Workflow.

Caption: Regulation of Muscle Protein Metabolism by Creatine.

References

- 1. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 284664-86-4 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Creatine-(methyl-d3) D 98atom 284664-86-4 [sigmaaldrich.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Creatine (methyl-Dâ, 98%) CP 97% - Cambridge Isotope Laboratories, DLM-1302-0.25 [isotope.com]

- 9. CAS NO. 284664-86-4 | this compound | C4H8D3N3O3 [localpharmaguide.com]

- 10. labsolu.ca [labsolu.ca]

- 11. Creatine-(methyl-d3)Monohydrate [cnreagent.com]

- 12. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS [mdpi.com]

- 13. usercontent.one [usercontent.one]

- 14. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biochemical Stability of the Methyl-d3 Group in Creatine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, a nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. The deuterated analog of creatine, specifically creatine with a trideuterated methyl group (methyl-d3-creatine or D3-creatine), has emerged as an invaluable tool in biomedical research. Its primary application is as a stable isotope tracer for the accurate, non-invasive measurement of total body creatine pool size and, by extension, skeletal muscle mass. The validity of this method is fundamentally predicated on the biochemical stability of the methyl-d3 group. This technical guide provides a comprehensive overview of the stability of the methyl-d3 group in creatine, detailing its metabolic fate, summarizing relevant quantitative data, and outlining the experimental protocols used to assess its stability.

Metabolic Pathways of Creatine

The biochemical journey of creatine within the body is well-characterized. Understanding these pathways is crucial to appreciating the stability of the methyl-d3 group, as the primary metabolic routes do not involve the cleavage of the carbon-deuterium bonds in this group.

Creatine Biosynthesis

Creatine is synthesized endogenously in a two-step process primarily involving the kidneys and liver.[1]

-

Formation of Guanidinoacetate (GAA): In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing ornithine and GAA.[2]

-

Methylation of GAA: GAA is then transported to the liver, where guanidinoacetate N-methyltransferase (GAMT) methylates GAA using S-adenosylmethionine (SAM) as the methyl donor to form creatine.[2][3] It is at this stage that a deuterated methyl group from a labeled precursor would be incorporated.

The Creatine Kinase System and Energy Buffering

Once synthesized or ingested, creatine is transported to high-energy demand tissues.[4] Within the cell, it participates in the creatine kinase (CK) reaction, a reversible phosphorylation that forms phosphocreatine (PCr). This system acts as a temporal and spatial energy buffer, regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) at sites of high energy consumption.[4] This reversible phosphorylation and dephosphorylation cycle does not affect the methyl group.

Primary Metabolic Fate: Conversion to Creatinine

The principal and irreversible metabolic fate of creatine is its non-enzymatic cyclization to creatinine.[5] This intramolecular reaction occurs at a relatively constant rate, estimated to be approximately 1.7% of the total creatine pool per day in humans.[6][7] The formation of creatinine from creatine involves the removal of a water molecule and the formation of a cyclic amide structure. Crucially, this process does not involve the cleavage or modification of the N-methyl group. Therefore, methyl-d3-creatine is converted to methyl-d3-creatinine, which is then excreted in the urine.[8] The measurement of the enrichment of D3-creatinine in urine relative to unlabeled creatinine forms the basis of the D3-creatine dilution method for estimating muscle mass.[9]

Signaling Pathway: Creatine Metabolism

References

- 1. Reactome | Creatine metabolism [reactome.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Longitudinal changes in total body creatine pool size and skeletal muscle mass using the D3-creatine dilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of Creatine Isotopes and Methodologies for Background Correction in Mass Spectrometry-Based Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles underlying the natural isotopic abundance of creatine and its implications for stable isotope tracer studies. It offers detailed methodologies for background correction, essential for achieving accurate and reproducible quantification of creatine kinetics and metabolism. This document serves as a core resource for researchers employing mass spectrometry to investigate creatine's role in health and disease.

Natural Isotopic Abundance of Creatine

Creatine (C₄H₉N₃O₂) is a molecule composed of carbon, hydrogen, nitrogen, and oxygen, each of which has multiple naturally occurring stable isotopes. The vast majority of any given element exists as its lightest isotope (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), but a small, consistent fraction exists as heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).

This natural distribution of heavy isotopes means that a population of unlabeled creatine molecules will not have a single mass. Instead, it will present a characteristic isotopic pattern, with a primary peak corresponding to the monoisotopic mass (M) and smaller, predictable peaks at higher masses (M+1, M+2, etc.). These heavier isotopologues constitute the natural isotopic background. Accurately quantifying enrichment from an isotopic tracer requires correcting for this inherent background.

The natural abundances of the key stable isotopes relevant to creatine analysis are summarized below.

Table 1: Natural Abundance of Relevant Stable Isotopes

| Element | Isotope | Relative Natural Abundance (%) |

|---|---|---|

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.985 |

| ²H (D) | 0.015 | |

| Nitrogen | ¹⁴N | 99.636 |

| ¹⁵N | 0.364 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 |

| | ¹⁸O | 0.205 |

Based on these abundances and the molecular formula of creatine (C₄H₉N₃O₂), the theoretical relative intensity of the M+1 and M+2 isotopologues can be calculated. This pattern is the baseline against which any experimentally introduced isotopic label must be compared.

The Creatine Biosynthesis Pathway

Creatine is produced endogenously through a two-step enzymatic process primarily involving the kidneys and liver.[1] The pathway begins with the transfer of an amidino group from arginine to glycine, a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT).[1] This produces guanidinoacetic acid (GAA).[1] In the second step, guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of GAA to form creatine, using S-adenosyl methionine (SAM) as the methyl donor.[1][2]

Caption: The two-step enzymatic pathway of endogenous creatine synthesis.

The Creatine Kinase (CK) Energy Shuttle

In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the creatine kinase (CK) system acts as a critical temporal and spatial energy buffer.[3][4] Mitochondrial CK uses ATP generated from cellular respiration to phosphorylate creatine into phosphocreatine (PCr).[5] PCr, a high-energy phosphate compound, is then shuttled to sites of energy utilization in the cytosol.[4] There, cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphate group from PCr to ADP to rapidly regenerate ATP locally.[5]

Caption: The phosphocreatine circuit for energy buffering and transport.

Experimental Protocol: Creatine Isotope Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying creatine and its isotopologues.[6] The following is a generalized protocol for the analysis of creatine in biological samples like plasma or urine.

Table 2: Experimental Protocol for LC-MS/MS Analysis of Creatine

| Step | Procedure | Details and Considerations |

|---|---|---|

| 1. Sample Preparation | Protein Precipitation (for Plasma/Serum) | 1. To 50 µL of plasma, add 950 µL of cold acetonitrile containing a known concentration of an isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]creatinine or D₃-creatine).[6][7]2. Vortex vigorously for 1 minute.3. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.4. Transfer the supernatant to a new tube for analysis.[6] |

| Dilution (for Urine) | 1. To 50 µL of urine, add 950 µL of acetonitrile containing the internal standard.[6]2. Vortex and centrifuge to pellet any particulates.3. Further dilute the supernatant as needed (e.g., 1:10) with the initial mobile phase.[6] | |

| 2. Liquid Chromatography | Column and Mobile Phase | - Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar creatine molecule (e.g., Raptor HILIC-Si, 2.7 µm, 50 mm × 2.1 mm).[6]- Mobile Phase: Isocratic elution with a mixture such as 80:20 Acetonitrile:Water with a buffer (e.g., 10 mM ammonium formate).- Flow Rate: ~0.4 mL/min. |

| 3. Mass Spectrometry | Ionization and Detection | - Ionization Mode: Electrospray Ionization, Positive (ESI+).- Detection Mode: Multiple Reaction Monitoring (MRM).- MRM Transitions: Monitor the precursor-to-product ion transitions for unlabeled creatine, the labeled tracer, and the internal standard. For example: - Creatine: m/z 132 → m/z 90 - D₃-Creatine: m/z 135 → m/z 93 |

Methodologies for Background Correction

Accurate determination of isotopic enrichment requires a systematic approach to correct for both instrumental and natural isotopic background signals.[8][9]

5.1 Instrumental Background Subtraction

Instrumental background arises from sources like solvent impurities, column bleed, and electronic noise.[10] This is typically addressed by analyzing a blank sample.

-

Protocol:

-

Prepare and analyze a "matrix blank" (e.g., plasma from an untreated subject or a pure solvent solution) using the exact same LC-MS/MS method as the study samples.

-

Acquire the signal intensity at the retention time and m/z corresponding to the analyte of interest.

-

Subtract this blank signal from the signal measured in each experimental sample. Modern mass spectrometry software often includes algorithms for automated baseline and background subtraction.[10][11]

-

5.2 Correction for Natural Isotopic Abundance

After subtracting instrumental background, the signal from the M+1, M+2, etc., isotopologues in the enriched samples must be corrected for the contribution from the naturally occurring heavy isotopes of the unlabeled analyte.

-

Protocol:

-

Analyze an unlabeled creatine standard of known concentration to empirically determine the natural abundance ratios (e.g., (M+1)/M, (M+2)/M) in your specific instrument.

-

For each experimental sample, measure the peak areas for all isotopologues of interest (e.g., M, M+1, M+2, M+3 for a D₃-creatine tracer).

-

Apply a correction algorithm. A common approach for an M+n tracer is to correct each isotopologue's intensity by subtracting the contribution from the natural abundance of lighter isotopologues.

-

Integrated Experimental and Data Correction Workflow

The entire process, from sample acquisition to the final calculation of isotopic enrichment, follows a logical workflow. This workflow ensures that all potential sources of background and interference are systematically addressed.

Caption: A workflow for stable isotope analysis and background correction.

References

- 1. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Creatine - Wikipedia [en.wikipedia.org]

- 4. Creatine kinase - Wikipedia [en.wikipedia.org]

- 5. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. restek.com [restek.com]

- 7. Determination of creatinine in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Background correction in separation techniques hyphenated to high-resolution mass spectrometry - Thorough correction with mass spectrometry scans recorded as profile spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

In Vivo Conversion of D3-Creatine to D3-Creatinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo conversion of deuterated creatine (d3-creatine) to its metabolic product, deuterated creatinine (d3-creatinine). This process is the cornerstone of the d3-creatine dilution method, a minimally invasive technique for accurately estimating total body skeletal muscle mass. This document details the underlying biochemistry, experimental protocols, quantitative data from human and animal studies, and the analytical methods used for quantification.

Principle of the D3-Creatine Dilution Method

The d3-creatine dilution method is founded on the principle that approximately 98% of the body's total creatine pool resides within skeletal muscle tissue.[1][2][3] Creatine and its phosphorylated form, phosphocreatine, are integral to cellular energy metabolism. In a steady state, a small, relatively constant fraction of the total creatine pool (approximately 1.7-2% per day) undergoes a non-enzymatic, irreversible conversion to creatinine, which is then excreted in the urine.[4][5][6][7]

By introducing a known oral dose of a stable isotope-labeled tracer, creatine-(methyl-d3), this tracer mixes with the endogenous creatine pool. As the labeled d3-creatine is converted to d3-creatinine and excreted, the enrichment of d3-creatinine in a urine sample can be measured. This enrichment is inversely proportional to the size of the total body creatine pool. By calculating the creatine pool size, and assuming a known concentration of creatine in muscle tissue, a direct estimate of total skeletal muscle mass can be derived.[1][4][5][8]

Metabolic Pathway and Experimental Workflow

The metabolic fate of orally administered d3-creatine follows a distinct pathway from ingestion to excretion. The experimental workflow for the dilution method is designed to accurately capture the endpoint of this pathway.

References

- 1. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The D3 ‐creatine dilution method non‐invasively measures muscle mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D3Creatine Dilution as a Direct, Non-invasive and Accurate Measurement of Muscle Mass for Aging Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimating Muscle Mass Using D3-Creatine Dilution: A Narrative Review of Clinical Implications and Comparison With Other Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Isotopic Enrichment of Commercially Available D3-Creatine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine-(methyl-d3), commonly known as d3-creatine, is a stable isotope-labeled form of creatine that has become an invaluable tool in clinical and research settings. Its primary application is the d3-creatine dilution method for the accurate determination of total body skeletal muscle mass. This non-invasive technique relies on the oral administration of a known dose of d3-creatine and the subsequent measurement of its dilution in the body's creatine pool by analyzing the isotopic enrichment of its metabolite, d3-creatinine, in urine. The accuracy and reliability of this method are fundamentally dependent on the chemical purity and isotopic enrichment of the administered d3-creatine. This guide provides an in-depth overview of the quality control parameters for commercially available d3-creatine, including representative experimental protocols for its analysis and a summary of typical product specifications.

The Critical Role of Purity and Isotopic Enrichment

The chemical and isotopic purity of d3-creatine is paramount for its use in quantitative studies. High chemical purity ensures that the administered dose consists almost entirely of the target molecule, preventing potential interference from related compounds or manufacturing byproducts. Isotopic enrichment, typically expressed as atom percent deuterium (D), indicates the percentage of creatine molecules in which the methyl group's hydrogen atoms have been replaced with deuterium. A high and accurately known isotopic enrichment is crucial for the precise calculation of the body's creatine pool size and, consequently, skeletal muscle mass. Inaccurate purity or enrichment values can lead to significant errors in these calculations, compromising the validity of research and clinical findings.

Summary of Commercial d3-Creatine Specifications

The following table summarizes the typical purity and isotopic enrichment specifications for d3-creatine and its related isotopologue, d3-creatinine, from several major commercial suppliers. It is important to note that batch-specific data can be obtained from the certificate of analysis provided by the supplier.

| Supplier | Product Name | Chemical Purity Specification | Isotopic Enrichment Specification |

| Sigma-Aldrich | Creatine-(methyl-d3) monohydrate | ≥99% (CP) | 98 atom % D |

| Cambridge Isotope Labs | Creatine (methyl-D₃) | 97% | 98% |

| Cayman Chemical | Creatinine-d3 | ≥98% (Creatinine) | ≥99% deuterated forms (d1-d3); ≤1% d0 |

| LGC Standards | Creatine-d3 H2O (methyl-d3) | min 98% | 99 atom % D |

| Toronto Research Chemicals | This compound | Not specified | Not specified |

CP: Chemical Purity Note: Data is compiled from publicly available product information and may vary. Always refer to the supplier's certificate of analysis for batch-specific data.

Experimental Protocols for Quality Control

The rigorous quality control of d3-creatine involves a combination of analytical techniques to confirm its identity, purity, and isotopic enrichment. The most common methods employed are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic enrichment determination.

Protocol 1: Purity Determination by HPLC-UV

This protocol outlines a general method for determining the chemical purity of d3-creatine monohydrate using HPLC with ultraviolet (UV) detection.

1. Materials and Reagents:

-

d3-Creatine monohydrate sample

-

Creatine reference standard

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Isocratic elution with 95% A and 5% B

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

4. Procedure:

-

Standard Preparation: Prepare a stock solution of the creatine reference standard in water (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the d3-creatine sample in water to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Determine the area of the creatine peak in the sample chromatogram. Calculate the purity by comparing the peak area to the calibration curve generated from the reference standards. Impurities will be visible as separate peaks in the chromatogram.

Protocol 2: Isotopic Enrichment Analysis by LC-MS/MS

This protocol describes a method for determining the isotopic enrichment of d3-creatine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

d3-Creatine monohydrate sample

-

HPLC-grade water

-

HPLC-grade methanol

-

Formic acid

-

Autosampler vials

2. Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

A suitable HILIC or reversed-phase column.

3. LC-MS/MS Parameters:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Creatine (d0): Q1 m/z 132.1 -> Q3 m/z 44.1

-

d3-Creatine (d3): Q1 m/z 135.1 -> Q3 m/z 47.1

-

-

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

4. Procedure:

-

Sample Preparation: Prepare a dilute solution of the d3-creatine sample in the initial mobile phase composition (e.g., 1 µg/mL).

-

Analysis: Infuse the sample solution directly into the mass spectrometer or inject it onto the LC column.

-

Data Acquisition: Acquire data in MRM mode, monitoring the transitions for both unlabeled (d0) and labeled (d3) creatine.

-

Calculation of Isotopic Enrichment: The isotopic enrichment (Atom % D) is calculated from the ratio of the peak areas of the d3 and d0 species.

Visualizing Key Pathways and Workflows

Creatine Metabolism and the d3-Creatine Dilution Principle

The endogenous synthesis of creatine primarily occurs in the liver and kidneys from the amino acids glycine and arginine.[1] It is then transported to tissues with high energy demands, such as muscle and brain.[1][2] In these tissues, creatine is phosphorylated to phosphocreatine, which serves as a rapidly available energy reserve.[3] Creatine and phosphocreatine are non-enzymatically converted to creatinine, which is then excreted in the urine.[2] The d3-creatine dilution method leverages this metabolic pathway to estimate muscle mass.

Caption: Creatine metabolism and the principle of the d3-creatine dilution method.

Experimental Workflow for d3-Creatine Quality Control

A systematic workflow is essential for the comprehensive quality control of d3-creatine raw material. This process ensures that the material meets the stringent requirements for use in research and clinical applications. The workflow typically involves initial identity confirmation, followed by quantitative analysis of purity and isotopic enrichment.

Caption: A representative experimental workflow for the quality control of d3-creatine.

Conclusion

The quality of commercially available d3-creatine is a critical factor for the accuracy of skeletal muscle mass estimation and other research applications. This guide has provided an overview of the importance of chemical purity and isotopic enrichment, summarized typical specifications from commercial suppliers, and detailed representative analytical protocols for quality control. For researchers, scientists, and drug development professionals, a thorough understanding of these principles and methodologies is essential for ensuring the reliability and validity of their work. It is always recommended to obtain a batch-specific certificate of analysis from the supplier to confirm that the material meets the requirements of the intended application.

References

An In-depth Technical Guide on the Preclinical Safety and Toxicology of Creatine-(methyl-d3) monohydrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct preclinical safety and toxicology data are publicly available for Creatine-(methyl-d3) monohydrate. This guide summarizes the extensive safety data for creatine monohydrate and discusses the potential toxicological considerations for the deuterated form based on existing literature and general principles of toxicology. The experimental protocols and data presented are illustrative and based on standard preclinical testing guidelines.

Introduction

This compound is a stable isotope-labeled form of creatine monohydrate where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic labeling makes it a valuable tracer for in vivo studies, particularly for the non-invasive measurement of muscle mass and the investigation of creatine kinetics.[1][2][3] While the pharmacological and metabolic aspects of deuterated creatine are increasingly being explored, a comprehensive evaluation of its preclinical safety and toxicology is crucial for its broader application in clinical research and diagnostics.

This technical guide provides a summary of the known safety profile of creatine monohydrate, discusses the potential toxicological implications of deuterium substitution, and outlines a proposed framework for the preclinical safety assessment of this compound.

Safety Profile of Creatine Monohydrate

Creatine monohydrate is one of the most well-researched nutritional supplements, with a strong safety record in numerous human clinical trials.[4][5][6]

Key Safety Findings for Creatine Monohydrate:

-

Renal Function: Long-term supplementation with creatine monohydrate has not been shown to impair renal function in healthy individuals.[4]

-

Hepatic Function: Studies have not indicated adverse effects on liver function with recommended dosages.

-

Gastrointestinal Effects: Some individuals may experience mild gastrointestinal discomfort, which can often be mitigated by adjusting the dosage or intake method.

-

Carcinogenicity: There is no compelling evidence to suggest that creatine supplementation increases the risk of cancer.[7] One study noted that creatine could be metabolized into methylamine and subsequently formaldehyde, a potential carcinogen; however, the clinical significance of this in relation to cancer risk from creatine supplementation is not established.[8][9][10][11]

-

Side Effects: The prevalence of reported side effects in clinical trials is similar between creatine and placebo groups.[6]

Toxicological Considerations for Deuterium-Labeled Compounds

The substitution of hydrogen with deuterium can potentially alter the pharmacokinetic and toxicological profile of a compound due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to slower metabolic cleavage. This can result in:

-

Altered Metabolism: Slower metabolism can lead to increased exposure (AUC) and a longer half-life of the parent compound.

-

Shifts in Metabolic Pathways: If the deuterated bond is a primary site of metabolism, its stabilization might shift metabolism to other sites, potentially forming different metabolites.

-

Potential for Reduced Toxicity: In some cases, deuteration can reduce the formation of toxic metabolites, leading to an improved safety profile.

For this compound, the deuterium labeling is on the methyl group. The metabolism of creatine to creatinine is a non-enzymatic cyclization and is unlikely to be significantly affected by deuterium substitution. However, the potential for altered interactions with enzymes involved in creatine transport or other minor metabolic pathways cannot be entirely ruled out without specific studies.

Proposed Preclinical Safety and Toxicology Evaluation

A comprehensive preclinical safety evaluation for this compound would typically follow established regulatory guidelines for new chemical entities. The following is a proposed framework of studies.

Acute Toxicity

An acute toxicity study provides information on the potential health effects of a single, high-dose exposure.

Experimental Protocol: Acute Oral Toxicity - Rodent (Rat)

-

Test System: Sprague-Dawley rats (5 males, 5 females per group).

-

Dose Levels: A single oral gavage dose of 0 (vehicle control), 500, 1000, and 2000 mg/kg.

-

Observation Period: 14 days.

-

Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.

-

Terminal Procedures: Gross necropsy of all animals.

Hypothetical Data Presentation:

| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality (M/F) | Clinical Signs | Body Weight Change (Day 14) |

| 0 (Vehicle) | 5/5 | 0/0 | None observed | +10% |

| 500 | 5/5 | 0/0 | None observed | +9.5% |

| 1000 | 5/5 | 0/0 | None observed | +9.2% |

| 2000 | 5/5 | 0/0 | None observed | +8.9% |

Sub-chronic Toxicity

Repeated dose toxicity studies are essential to evaluate the effects of longer-term exposure.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity - Rodent (Rat)

-

Test System: Wistar rats (10 males, 10 females per group).

-

Dose Levels: Daily oral gavage doses of 0 (vehicle control), 100, 300, and 1000 mg/kg/day for 28 days.

-

Parameters Monitored:

-

In-life: Clinical observations, body weight, food consumption, ophthalmology, functional observational battery.

-

Clinical Pathology (Day 29): Hematology, clinical chemistry, urinalysis.

-

Terminal Procedures: Gross necropsy, organ weights, histopathology of a comprehensive list of tissues.

-

Hypothetical Data Presentation:

| Parameter | 0 mg/kg/day | 100 mg/kg/day | 300 mg/kg/day | 1000 mg/kg/day |

| Body Weight Gain (g, Male) | 120 ± 10 | 118 ± 9 | 115 ± 11 | 112 ± 12 |

| ALT (U/L, Male) | 35 ± 5 | 36 ± 4 | 38 ± 6 | 40 ± 5 |

| Creatinine (mg/dL, Male) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.6 ± 0.2 |

| Kidney Weight (g, Male) | 2.5 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.7 ± 0.3 |

| Histopathology | No significant findings | No significant findings | No significant findings | No significant findings |

Data are presented as mean ± standard deviation.

Genotoxicity

A battery of genotoxicity tests is required to assess the potential for DNA damage.

Experimental Protocols:

-

Bacterial Reverse Mutation Test (Ames Test):

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Method: Plate incorporation method with and without metabolic activation (S9 mix).

-

Concentrations: A range of concentrations, typically from 10 to 5000 µ g/plate .

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Test System: Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

-

Method: Cells are exposed to the test article for a short duration with and without S9 mix, and for a continuous duration without S9 mix.

-

Endpoint: Assessment of structural and numerical chromosomal aberrations.

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Test System: Bone marrow of mice or rats.

-

Method: Animals are treated with the test article (typically via oral gavage or intraperitoneal injection). Bone marrow is harvested at 24 and 48 hours post-dose.

-

Endpoint: Frequency of micronucleated polychromatic erythrocytes.

-

Safety Pharmacology

Safety pharmacology studies investigate the potential for adverse effects on vital organ systems.

Experimental Protocols:

-

Central Nervous System (CNS) Safety: A functional observational battery (FOB) and assessment of motor activity in rats (e.g., Irwin test).

-

Cardiovascular Safety: In vitro hERG assay to assess the potential for QT interval prolongation. In vivo cardiovascular monitoring (telemetry) in a suitable animal model (e.g., dog or non-human primate) to assess effects on blood pressure, heart rate, and ECG parameters.

-

Respiratory Safety: Assessment of respiratory rate and tidal volume in rats using whole-body plethysmography.

Visualizations

Experimental Workflow for Preclinical Toxicology

Caption: Preclinical toxicology testing workflow.

Creatine Metabolism and Potential Toxic Pathway

Caption: Creatine metabolism and a potential toxic pathway.

Conclusion

While this compound is a promising tool for biomedical research, a formal preclinical safety and toxicology evaluation is necessary to support its use in human clinical studies. The extensive safety data on creatine monohydrate provides a strong foundation for this assessment. The proposed preclinical testing strategy, encompassing acute and repeated-dose toxicity, genotoxicity, and safety pharmacology studies, would provide the necessary data to characterize the safety profile of this compound and enable its responsible translation to clinical applications. The potential impact of deuterium substitution on the metabolic fate and biological activity of creatine warrants careful investigation.

References

- 1. This compound | 284664-86-4 | Benchchem [benchchem.com]

- 2. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Safety of creatine supplementation: analysis of the prevalence of reported side effects in clinical trials and adverse event reports - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Can creatine supplementation form carcinogenic heterocyclic amines in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential cytotoxic effect of chronic administration of creatine, a nutrition supplement to augment athletic performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potential Toxicity of Chronic Creatine Supplementation in Mice | Semantic Scholar [semanticscholar.org]

- 11. Potential toxicity of chronic creatine supplementation in mice - Beijing Institute of Technology [pure.bit.edu.cn:443]

Methodological & Application

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Creatine-(methyl-d3) monohydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of Creatine-(methyl-d3) monohydrate in isotope dilution mass spectrometry (IDMS) for the quantification of total body creatine pool size and the estimation of skeletal muscle mass. This method is a minimally invasive and accurate tool valuable in clinical research, particularly in studies involving sarcopenia, cachexia, and other conditions associated with muscle wasting.

Introduction

Creatine is a naturally occurring compound, with approximately 98% of the body's pool stored in skeletal muscle.[1] The principle of the deuterated creatine (D3-creatine) dilution method is based on the oral administration of a known amount of this compound. This stable isotope-labeled creatine is absorbed and distributed throughout the body's creatine pool.[1] Within the muscle, creatine is irreversibly converted to creatinine at a relatively constant rate and subsequently excreted in the urine.[1] By measuring the enrichment of the labeled D3-creatinine in a urine sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the total creatine pool size can be accurately calculated.[1][2] This, in turn, allows for a reliable estimation of an individual's skeletal muscle mass.[2][3]

Applications

-

Skeletal Muscle Mass Estimation: The primary application is the accurate determination of skeletal muscle mass, which is crucial for diagnosing and monitoring age-related muscle loss (sarcopenia) and muscle wasting associated with various chronic diseases.[1][4]

-

Clinical Trials: This method can be employed in clinical trials to assess the efficacy of interventions aimed at preserving or increasing muscle mass.[1]

-

Metabolic Research: The use of stable isotope-labeled creatine has been instrumental in understanding creatine synthesis and turnover rates in different tissues.[1]

-

Nutritional Studies: It can be used to evaluate the impact of dietary interventions on muscle mass and creatine metabolism.

Quantitative Data Summary

The D3-creatine dilution method has been validated against other established methods for body composition analysis, demonstrating strong correlations.

| Comparison Method | Correlation Coefficient (r) | Key Findings |

| Magnetic Resonance Imaging (MRI) | 0.868 - 0.90 | Strong correlation with MRI for estimating muscle mass.[3][5][6] The D3-creatine method shows less bias compared to DXA when MRI is used as the reference.[5][6] |

| Dual-Energy X-ray Absorptiometry (DXA) | 0.8857 - 0.8929 (for FFM) | Good correlation with fat-free mass (FFM) measured by DXA.[2] However, DXA tends to overestimate muscle mass compared to MRI.[5][6] |

| 24-hour Urine Creatinine Excretion | 0.8579 | Strong correlation with traditional 24-hour urine creatinine excretion for muscle mass estimation.[2] |

| Bioelectrical Impedance Spectroscopy (BIS) | 0.9041 - 0.91 (for intracellular water) | High correlation with intracellular water measured by BIS, which is an indicator of muscle mass.[2] |

Signaling and Metabolic Pathway

Creatine plays a crucial role in cellular energy metabolism, primarily in muscle and brain tissue. Its conversion to creatinine is a key step in its eventual excretion.

Experimental Workflow

The overall experimental workflow for the D3-creatine dilution method is a multi-step process that requires careful execution.

Experimental Protocols

Materials and Reagents

-

This compound (Purity: ≥99%)

-

Creatinine-(methyl-d3) (for internal standard)

-

Creatine monohydrate (for calibrators and quality controls)

-

Creatinine (for calibrators and quality controls)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free, for matrix-matched calibrators and QCs)

Instrumentation

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical column (e.g., Hypersil Silica or equivalent)[7]

Subject Preparation and Dosing

-

Subjects should fast overnight prior to the administration of the D3-creatine dose.[3]

-

A single oral dose of 30 mg of this compound is administered.[3][8]

-

Fasting morning urine samples are collected for 3 to 6 days following the dose.[8][9]

Sample Preparation

-

To a 50 µL aliquot of urine sample, add 20 µL of the internal standard working solution (Creatinine-d3).[7]

-

Add 200 µL of methanol to precipitate proteins.[7]

-

Vortex the mixture for 30 seconds.[7]

-

Centrifuge at 15,000 rpm for 3 minutes.[7]

-

Transfer 50 µL of the supernatant and mix with 50 µL of water.[7]

-

Transfer the final mixture to a sample vial for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a column such as a Hypersil Silica column. The mobile phase can consist of a gradient of solvents such as methanol and water with formic acid.[7]

-

Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI) mode. Monitor the multiple reaction monitoring (MRM) transitions for D3-creatinine, endogenous creatinine, and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Creatinine | 114.1 | 44.2 |

| Creatinine-(methyl-d3) | 117.1 | 47.2 |

| Creatine | 132.1 | 90.1 |

| Creatine-(methyl-d3) | 135.1 | 47.0[6] |

Note: Specific MRM transitions may vary slightly depending on the instrument and optimization.

Data Analysis and Calculations

-

Isotopic Enrichment: Calculate the enrichment of D3-creatinine in the urine by determining the ratio of the peak area of D3-creatinine to the peak area of endogenous creatinine.

-

Creatine Pool Size: The total body creatine pool size is calculated based on the isotopic enrichment and the administered dose of D3-creatine.

-

Skeletal Muscle Mass Estimation: Skeletal muscle mass is estimated from the creatine pool size, assuming a constant concentration of creatine in wet muscle tissue (approximately 4.3 g/kg).[10]

Conclusion

The isotope dilution mass spectrometry method using this compound offers a robust and reliable approach for estimating skeletal muscle mass. Its minimally invasive nature and high accuracy make it a valuable tool for researchers, scientists, and drug development professionals in a variety of fields. Adherence to a standardized protocol is crucial for obtaining accurate and reproducible results.

References

- 1. This compound | 284664-86-4 | Benchchem [benchchem.com]

- 2. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creatine (methyl-d3) dilution in urine for estimation of total body skeletal muscle mass: accuracy and variability vs. MRI and DXA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimating Muscle Mass Using D3-Creatine Dilution: A Narrative Review of Clinical Implications and Comparison With Other Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscle Mass Assessed by the D3-Creatine Dilution Method and Incident Self-reported Disability and Mortality in a Prospective Observational Study of Community-Dwelling Older Men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strong Relation Between Muscle Mass Determined by D3-creatine Dilution, Physical Performance, and Incidence of Falls and Mobility Limitations in a Prospective Cohort of Older Men - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D3-creatine dilution for skeletal muscle mass measurement: historical development and current status (Journal Article) | OSTI.GOV [osti.gov]

Application Notes: Protocol for Measuring Skeletal Muscle Mass with D3-Creatine Dilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate measurement of skeletal muscle mass is crucial for diagnosing and monitoring muscle wasting conditions (sarcopenia), assessing nutritional status, and evaluating the efficacy of interventions in clinical trials. The D3-creatine (D3-Cr) dilution method is a minimally invasive technique that provides a direct and specific measurement of total body skeletal muscle mass. This method is based on the principle that the vast majority of the body's creatine pool is located in skeletal muscle. By introducing a known amount of a stable isotope-labeled creatine (D3-creatine) and measuring its dilution in the body's creatine pool, the total size of the creatine pool, and therefore the total muscle mass, can be accurately calculated. This technique offers several advantages over traditional methods like dual-energy X-ray absorptiometry (DXA), including its specificity for muscle tissue and its suitability for remote and large-scale studies.[1][2][3][4]

These application notes provide a detailed protocol for the D3-creatine dilution method, from participant preparation to sample analysis and data interpretation.

Principle of the Method

The D3-creatine dilution method relies on the following physiological principles:

-

Creatine Distribution: Approximately 95% of the body's total creatine pool resides in skeletal muscle tissue.[1]

-

Creatine to Creatinine Conversion: Creatine is irreversibly converted to creatinine at a relatively constant daily rate of about 2%.[1]

-

Creatinine Excretion: Creatinine is then excreted in the urine.[1]

By administering a known dose of D3-creatine, it mixes with the body's endogenous creatine pool. The enrichment of D3-creatinine in a subsequent urine or blood sample reflects the dilution of the D3-creatine in the total creatine pool. From this enrichment, the total creatine pool size can be calculated. Muscle mass is then estimated by dividing the creatine pool size by the assumed concentration of creatine in wet muscle tissue.[5][6]

Experimental Protocol

This protocol outlines the key steps for measuring skeletal muscle mass using the D3-creatine dilution method.

Participant Preparation

-

Fasting: Participants should fast overnight (8-12 hours) before D3-creatine administration and sample collection to ensure baseline conditions.

-

Dietary Restrictions: In the 24 hours leading up to the study, participants should avoid consuming creatine-rich foods (e.g., red meat, fish) and supplements.

-

Hydration: Participants should maintain normal hydration levels.

D3-Creatine Administration

-

Dosage: A single oral dose of D3-creatine is administered. Common dosages for human studies range from 25 mg to 60 mg.[7][8][9] The D3-creatine is typically provided in a capsule or dissolved in water.

-

Dose Recording: The exact time of D3-creatine administration must be accurately recorded.

Sample Collection

-

Sample Type: Urine is the most commonly used biological sample for this protocol.[9][10] Blood (plasma or serum) can also be used.[11]

-

Collection Timing: A spot urine sample is typically collected 3 to 6 days (72 to 144 hours) after the D3-creatine dose.[10] This allows for the D3-creatine to equilibrate within the body's creatine pool and for the D3-creatinine enrichment in urine to reach a steady state.

-

Collection Procedure:

-

Provide the participant with a sterile urine collection cup.

-

For remote collection, a kit including a collection cup, a dipstick for sample collection, and a pre-addressed return mailer can be provided.[8]

-

The first-morning void is often preferred.

-

-

Sample Handling and Storage:

-

Immediately after collection, the urine sample should be aliquoted into labeled cryovials.

-

Samples should be stored at -80°C until analysis to ensure the stability of creatinine.[12]

-

Sample Analysis: Mass Spectrometry

The enrichment of D3-creatinine in the urine samples is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

-

Sample Preparation: Urine samples are typically diluted before analysis.

-

LC-MS/MS Analysis:

-

An aliquot of the prepared sample is injected into the LC-MS/MS system.

-

The system separates creatinine and its isotopic forms.

-

The mass spectrometer measures the abundance of both unlabeled creatinine (M0) and D3-creatinine (M+3).

-

-

Data Acquisition: The peak areas for both analytes are recorded.

Data Analysis and Calculation of Skeletal Muscle Mass

-

Calculate D3-Creatinine Enrichment:

-

Enrichment is calculated as the ratio of the D3-creatinine signal to the total creatinine signal (D3-creatinine + unlabeled creatinine).

-

-

Calculate Creatine Pool Size:

-

The total body creatine pool size is calculated using the following formula: Creatine Pool Size (g) = (Dose of D3-Creatine (g) / D3-Creatinine Enrichment) x (Molecular Weight of Creatine / Molecular Weight of D3-Creatine)

-

A correction for urinary spillage of the D3-creatine tracer may be necessary. An empirical equation can be used for this correction.[5][13]

-

-

Calculate Skeletal Muscle Mass:

Quantitative Data Summary

The following tables summarize key quantitative data related to the D3-creatine dilution method.

Table 1: Typical Experimental Parameters

| Parameter | Value | Reference |

| D3-Creatine Dose (Human) | 25 - 60 mg | [7][8][9] |

| D3-Creatine Dose (Mouse) | 2 mg/kg body weight | [12][14] |

| Sample Collection Window | 72 - 144 hours post-dose | [10] |

| Assumed Muscle Creatine Concentration | 4.3 g/kg wet weight | [5][6] |

Table 2: Comparison of D3-Creatine Method with Other Body Composition Techniques

| Comparison Method | Correlation (r-value) | Key Findings | References |

| Magnetic Resonance Imaging (MRI) | 0.868 - 0.88 | Strong, positive correlation. D3-Cr method shows good agreement with the gold standard, MRI. | [4][15] |

| Dual-Energy X-ray Absorptiometry (DXA) | 0.745 | Moderate, positive correlation. DXA tends to overestimate muscle mass compared to the D3-Cr method. | [4] |

| 24-hour Urine Creatinine Excretion | 0.858 - 0.89 | Strong, positive correlation. | [1][15] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for skeletal muscle mass measurement using the D3-creatine dilution method.

Signaling and Metabolic Pathway

Caption: Simplified pathway of D3-creatine metabolism for muscle mass measurement.

Conclusion

The D3-creatine dilution method is a robust and reliable technique for the direct measurement of skeletal muscle mass. Its high specificity and minimally invasive nature make it an invaluable tool for research, clinical trials, and the management of muscle-related health conditions. By following a standardized protocol, researchers can obtain accurate and reproducible data on muscle mass, contributing to a better understanding of muscle physiology and pathology.

References

- 1. Estimating Muscle Mass Using D3-Creatine Dilution: A Narrative Review of Clinical Implications and Comparison With Other Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass [escholarship.org]